2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one
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Overview
Description
2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a pyrimidinone core substituted with an aminobutan-2-yl group, an ethyl group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidinone core. Subsequent alkylation reactions introduce the aminobutan-2-yl, ethyl, and methyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrimidinone core to dihydropyrimidine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one: A closely related compound with similar structural features.
2,3-Dimethoxybenzamides: Compounds with similar biological activities and applications.
Uniqueness
2-(2-Aminobutan-2-yl)-5-ethyl-6-methyl-1,4-dihydropyrimidin-4-one stands out due to its specific substitution pattern on the pyrimidinone core, which may confer unique chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H19N3O |
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Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(2-aminobutan-2-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H19N3O/c1-5-8-7(3)13-10(14-9(8)15)11(4,12)6-2/h5-6,12H2,1-4H3,(H,13,14,15) |
InChI Key |
SKCJYXKKFAZHCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)C(C)(CC)N)C |
Origin of Product |
United States |
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